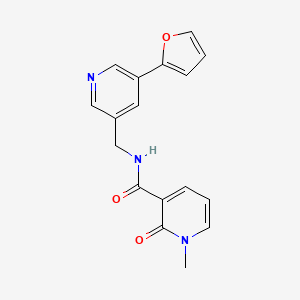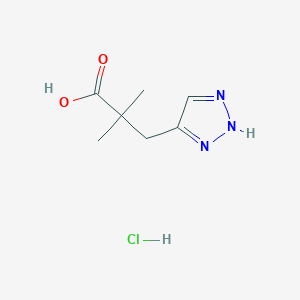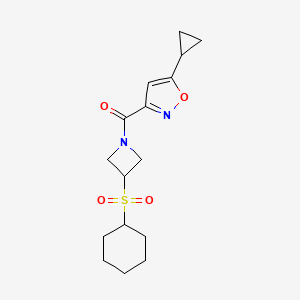
4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” is a complex organic molecule. It contains a benzotriazepine core, which is a type of heterocyclic compound. This core is substituted with a tert-butyl group, a 2-methylbenzyl group, and two carbonyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzotriazepine core, followed by various substitution reactions to introduce the tert-butyl, 2-methylbenzyl, and carbonyl groups . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The tert-butyl group is a bulky group that can influence the molecule’s conformation and reactivity . The benzotriazepine core is a heterocyclic ring system that can participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tert-butyl group, the 2-methylbenzyl group, and the carbonyl groups . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make the compound more hydrophobic, while the carbonyl groups could allow for hydrogen bonding .Applications De Recherche Scientifique
Structural Characterization and Synthesis
A study described the structural characteristics of a V-shaped molecule with a significant dihedral angle, highlighting intermolecular hydrogen bonds and weak interactions forming a three-dimensional network. This highlights the molecular geometry and potential interaction mechanisms of similar compounds (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).
Research on the palladium-catalyzed intramolecular cyclization presented an efficient synthesis route for tetrahydro-1H-2,4-benzodiazepine-1,3-dione derivatives, offering insights into chemical synthesis techniques that could be applied to related compounds (G. Bocelli, M. Catellani, F. Cugini, & R. Ferraccioli, 1999).
Electrochemical Studies and Interactions
- Electrochemical oxidation studies of related compounds have shown the formation of non-covalent complexes, demonstrating the potential for electrochemical synthesis and characterization of benzotriazepine derivatives (Hamid Salehzadeh & D. Nematollahi, 2014).
Stereochemistry and Hydrogen-Deuterium Exchange Rates
- Investigations into the effects of stereochemistry on hydrogen-deuterium exchange rates in dibenzazepine derivatives offer insights into the importance of stereochemical configurations for the chemical behavior and reaction kinetics of such compounds (R. R. Fraser & L. Ng, 1976).
Synthesis and Antagonistic Properties
- A study on the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones explored their potential as muscarinic (M3) receptor antagonists, suggesting the relevance of benzotriazepine derivatives in developing targeted therapeutic agents (B. Bradshaw, P. Evans, J. Fletcher, et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-3-[(2-methylphenyl)methyl]-1H-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-9-5-6-10-15(14)13-22-19(25)21-17-12-8-7-11-16(17)18(24)23(22)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYZRNHVEUCCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)NC3=CC=CC=C3C(=O)N2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate](/img/structure/B2945013.png)
![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)





![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)